molecular formula C10H18N2O3 B8372908 1-(Dimethylaminoacetyl)piperidine-4-carboxylic acid

1-(Dimethylaminoacetyl)piperidine-4-carboxylic acid

Cat. No. B8372908
M. Wt: 214.26 g/mol
InChI Key: MTPZUBADBZYTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylaminoacetyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Dimethylaminoacetyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Dimethylaminoacetyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Dimethylaminoacetyl)piperidine-4-carboxylic acid

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

1-[2-(dimethylamino)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C10H18N2O3/c1-11(2)7-9(13)12-5-3-8(4-6-12)10(14)15/h8H,3-7H2,1-2H3,(H,14,15)

InChI Key

MTPZUBADBZYTNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 cm3 of a 1 N aqueous sodium hydroxide solution are added, at 20° C., to 4.5 g of ethyl 1-(dimethylaminoacetyl)piperidine-4-carboxylate in solution in 50 cm3 of ethanol. After stirring for 16 hours at 50° C., the ethanol is removed under reduced pressure (2.7 kPa) and the residual aqueous phase is extracted with 50 cm3 of ethyl acetate. The aqueous phase is then brought to pH 6 by addition of 1 N hydrochloric acid, and is then concentrated to dyrness under reduced pressure (2.7 kPa). Twice, the residue is covered with 50 cm3 of toluene and dried under reduced pressure (2.7 kPa). The residue is taken up in 50 cm3 of ethanol at 50° C. and the insoluble matter is removed by filtration. The filtrate is concentrated under reduceed pressure (2.7 kPa) to give 4.2 g of 1-(dimethylaminoacetyl)piperidine-4-carboxylic acid in the form of a yellow oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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